Cas no 2228654-82-6 (2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine)

2-(2-Bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine is a fluorinated aromatic amine derivative with a bromo-substituted phenyl core. Its unique structure, featuring both bromine and fluorine substituents, enhances its reactivity and selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The difluoropropanamine moiety contributes to improved metabolic stability and bioavailability, making it valuable in drug discovery. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions. This compound is characterized by high purity and consistent performance, ensuring reliability in complex organic transformations. Its balanced lipophilicity and electronic properties make it a useful building block for designing bioactive molecules.
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine structure
2228654-82-6 structure
Product name:2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
CAS No:2228654-82-6
MF:C9H9BrF3N
Molecular Weight:268.073672056198
CID:6292718
PubChem ID:165795236

2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
    • EN300-1949298
    • 2228654-82-6
    • インチ: 1S/C9H9BrF3N/c10-8-3-5(11)1-2-6(8)7(4-14)9(12)13/h1-3,7,9H,4,14H2
    • InChIKey: CSSKIAHPVCFMRS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(C(F)F)CN)F

計算された属性

  • 精确分子量: 266.98705g/mol
  • 同位素质量: 266.98705g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.7

2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1949298-0.1g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
0.1g
$1119.0 2023-09-17
Enamine
EN300-1949298-0.05g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
0.05g
$1068.0 2023-09-17
Enamine
EN300-1949298-2.5g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
2.5g
$2492.0 2023-09-17
Enamine
EN300-1949298-0.25g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
0.25g
$1170.0 2023-09-17
Enamine
EN300-1949298-10g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
10g
$5467.0 2023-09-17
Enamine
EN300-1949298-0.5g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
0.5g
$1221.0 2023-09-17
Enamine
EN300-1949298-5.0g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
5g
$3687.0 2023-05-31
Enamine
EN300-1949298-10.0g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
10g
$5467.0 2023-05-31
Enamine
EN300-1949298-1.0g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
1g
$1272.0 2023-05-31
Enamine
EN300-1949298-1g
2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine
2228654-82-6
1g
$1272.0 2023-09-17

2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine 関連文献

2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amineに関する追加情報

Research Brief on 2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine (CAS: 2228654-82-6)

2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine (CAS: 2228654-82-6) is a novel fluorinated organic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-fluorophenyl and difluoropropanamine moieties, exhibits promising potential as a building block for the development of new therapeutic agents. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and oncology.

The synthesis of 2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine involves a multi-step process, including halogenation and fluorination reactions, to achieve the desired structural features. Researchers have optimized the synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier (BBB) have been key areas of investigation, as these properties are critical for its potential application in CNS-targeted therapies.

In vitro and in vivo studies have demonstrated that 2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine exhibits notable activity as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. These findings suggest its potential utility in treating psychiatric and neurodegenerative disorders, such as depression, schizophrenia, and Parkinson's disease. Additionally, preliminary data indicate that the compound may possess antitumor properties, possibly through the inhibition of specific kinase pathways involved in cancer cell proliferation.

Recent advancements in structural modification of 2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine have led to the development of derivatives with enhanced pharmacological profiles. For instance, introducing additional functional groups has improved its selectivity and potency, reducing off-target effects. Computational modeling and molecular docking studies have further elucidated its binding interactions with target proteins, providing valuable insights for rational drug design.

Despite these promising developments, challenges remain in the clinical translation of 2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future research. Ongoing studies are exploring its pharmacokinetics and pharmacodynamics in animal models, with the aim of advancing it to preclinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development as a therapeutic candidate.

In conclusion, 2-(2-bromo-4-fluorophenyl)-3,3-difluoropropan-1-amine represents a promising scaffold for drug discovery, with applications spanning CNS disorders and oncology. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. As more data becomes available, this compound may pave the way for innovative treatments addressing unmet medical needs.

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